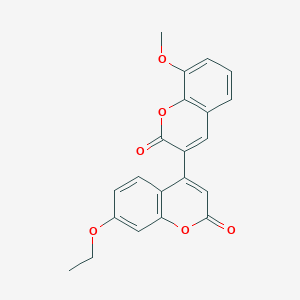

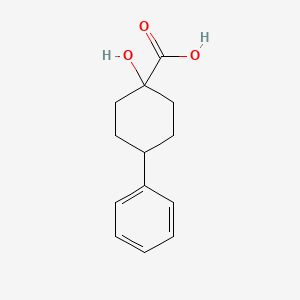

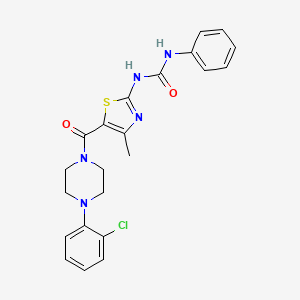

3-(7-Ethoxy-2-oxochromen-4-yl)-8-methoxychromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another example is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .科学的研究の応用

Synthesis and Characterization

- Research has focused on the synthesis and characterization of chroman derivatives, including efforts to prepare 3-oxochromans and derivatives thereof. For instance, Clark-Lewis et al. (1976) explored the preparation of 3-oxochroman from chrom-3-en-3-carboxylic acid, leading to the characterization of various intermediates (Clark‐Lewis, Ilsley, & Mcgarry, 1976).

Photoinduced Reactions

- The photooxidation studies of methoxyflavones, including compounds structurally related to the target molecule, have been conducted to understand their photobehavior. Matsuura and Matsushima (1968) investigated the photooxidation of 3-methoxyflavones, leading to the formation of products through oxidative photocyclization, providing insights into the photobehavior of these compounds (Matsuura & Matsushima, 1968).

Electrophilic Substitution and Complex Formation

- Studies on the synthesis of chromones and their derivatives have included investigations into electrophilic substitution reactions and complex formation with metals. For example, the work by Qin et al. (2017) on dinuclear lanthanide complexes using related chromone derivatives showcases the potential of these compounds in materials science, particularly in the context of single-molecule magnets (Qin et al., 2017).

Antimicrobial and Antiviral Activities

- The antimicrobial and antiviral properties of chromones have also been a focus, with compounds tested for their efficacy against various pathogens. Li et al. (2014) isolated new chromones from Cassia fistula with potential anti-tobacco mosaic virus activities, highlighting the bioactivity of these compounds in plant protection (Li et al., 2014).

作用機序

Target of Action

It is known that coumarin derivatives, such as mca, have been used to quantitate platelet-activating factor . This suggests that the compound might interact with platelets or related proteins in the blood coagulation pathway.

Mode of Action

It is known that mca, a coumarin derivative, can modify fret peptide substrates for analyzing protease activities . This suggests that the compound might interact with its targets by modifying their structure or function, leading to changes in their activity.

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

特性

IUPAC Name |

3-(7-ethoxy-2-oxochromen-4-yl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-3-25-13-7-8-14-15(11-19(22)26-18(14)10-13)16-9-12-5-4-6-17(24-2)20(12)27-21(16)23/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHWZAVISINMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

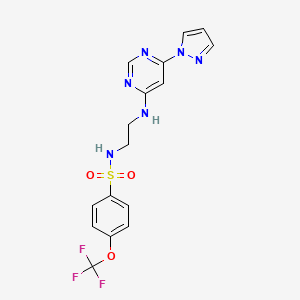

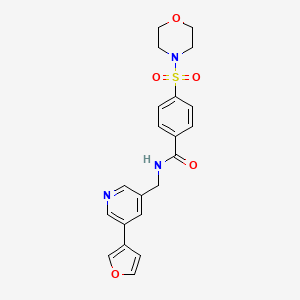

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole](/img/structure/B2798275.png)

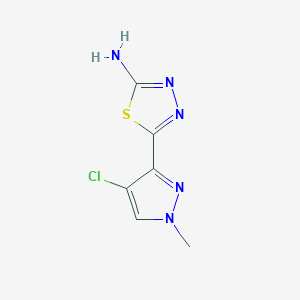

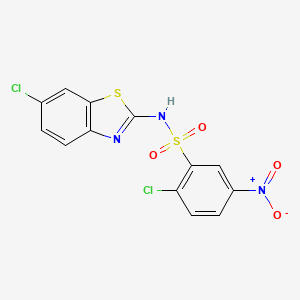

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2798286.png)

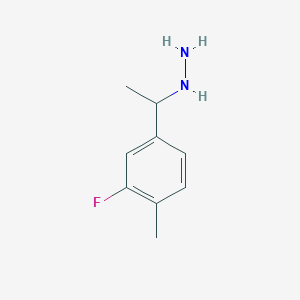

![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)